molecular formula C13H17NO2 B2487749 3-[4-(tert-butyl)phenyl]-3-oxopropanamide CAS No. 671191-94-9

3-[4-(tert-butyl)phenyl]-3-oxopropanamide

Cat. No.: B2487749
CAS No.: 671191-94-9
M. Wt: 219.284
InChI Key: FQSRTGNIILJASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(tert-Butyl)phenyl]-3-oxopropanamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanamide group

Scientific Research Applications

3-[4-(tert-Butyl)phenyl]-3-oxopropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(tert-butyl)phenyl]-3-oxopropanamide typically involves the reaction of 4-tert-butylbenzaldehyde with an appropriate amide precursor under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation followed by amide formation. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-[4-(tert-Butyl)phenyl]-3-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-tert-butylbenzoic acid.

    Reduction: Formation of 3-[4-(tert-butyl)phenyl]-3-hydroxypropanamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-[4-(tert-butyl)phenyl]-3-oxopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(tert-Butyl)phenyl]propanoic acid
  • 4-tert-Butylbenzaldehyde
  • 4-tert-Butylbenzoic acid

Uniqueness

3-[4-(tert-Butyl)phenyl]-3-oxopropanamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)10-6-4-9(5-7-10)11(15)8-12(14)16/h4-7H,8H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSRTGNIILJASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.